5,10-Dimethylene tetrahydromethanopterin
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Overview
Description
5,10-Dimethylene Tetrahydromethanopterin is an organic compound belonging to the class of pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups . This compound plays a crucial role in various biochemical processes, particularly in the metabolism of certain microorganisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dimethylene Tetrahydromethanopterin involves the condensation of formaldehyde with tetrahydromethanopterin. This reaction can proceed spontaneously but is significantly accelerated by the presence of specific enzymes .
Industrial Production Methods: the enzymatic synthesis route is the most efficient method known .
Chemical Reactions Analysis
Types of Reactions: 5,10-Dimethylene Tetrahydromethanopterin undergoes various chemical reactions, including:
Oxidation: Conversion to 5,10-methylenetetrahydromethanopterin.
Reduction: Catalyzed by specific enzymes to form different derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or other oxidizing agents.
Reduction: Often requires specific enzymes and coenzymes such as coenzyme F420.
Major Products Formed:
Oxidation: 5,10-methylenetetrahydromethanopterin.
Reduction: Various reduced forms of tetrahydromethanopterin.
Scientific Research Applications
5,10-Dimethylene Tetrahydromethanopterin has several scientific research applications:
Chemistry: Used as a model compound to study pentose phosphate pathways.
Biology: Plays a role in the metabolism of methanogenic archaea.
Medicine: Potential applications in understanding metabolic disorders.
Industry: Limited industrial applications, primarily used in research settings
Mechanism of Action
The mechanism of action of 5,10-Dimethylene Tetrahydromethanopterin involves its role as a substrate in enzymatic reactions. It catalyzes the condensation of formaldehyde with tetrahydromethanopterin, a reaction essential for methylotrophic energy metabolism and formaldehyde detoxification . The molecular targets include specific enzymes such as formaldehyde-activating enzyme .
Comparison with Similar Compounds
- 5,10-Methylenetetrahydromethanopterin
- 5,10-Methenyltetrahydromethanopterin
Comparison: 5,10-Dimethylene Tetrahydromethanopterin is unique due to its specific role in formaldehyde condensation reactions. While similar compounds like 5,10-Methylenetetrahydromethanopterin and 5,10-Methenyltetrahydromethanopterin also participate in related biochemical pathways, this compound’s distinct structure and reactivity make it a valuable compound for studying specific metabolic processes .
Properties
Molecular Formula |
C31H45N6O16P |
---|---|
Molecular Weight |
788.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3S,4S,5S)-5-[(2R,3R,4R)-5-[4-[(6R,6aS,7S)-3-amino-6,7-dimethyl-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]phenyl]-2,3,4-trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid |
InChI |
InChI=1S/C31H45N6O16P/c1-13-22-14(2)36(12-37(22)23-27(33-13)34-31(32)35-28(23)45)16-5-3-15(4-6-16)9-17(38)24(42)18(39)10-50-30-26(44)25(43)20(52-30)11-51-54(48,49)53-19(29(46)47)7-8-21(40)41/h3-6,13-14,17-20,22,24-26,30,38-39,42-44H,7-12H2,1-2H3,(H,40,41)(H,46,47)(H,48,49)(H4,32,33,34,35,45)/t13-,14+,17-,18-,19+,20-,22+,24-,25-,26+,30+/m1/s1 |
InChI Key |
GBMIGEWJAPFSQI-FLVBPUPRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H](N(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C[C@H]([C@H]([C@@H](CO[C@@H]5[C@H]([C@@H]([C@H](O5)COP(=O)(O)O[C@@H](CCC(=O)O)C(=O)O)O)O)O)O)O)C |
Canonical SMILES |
CC1C2C(N(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)CC(C(C(COC5C(C(C(O5)COP(=O)(O)OC(CCC(=O)O)C(=O)O)O)O)O)O)O)C |
Origin of Product |
United States |
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